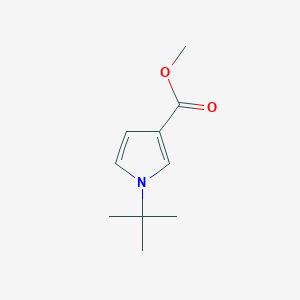

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

Description

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative characterized by a tert-butyl group at the 1-position and a methyl ester at the 3-position. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom. The tert-butyl group enhances steric bulk and may influence electronic properties, while the ester group contributes to solubility and reactivity. This compound is of interest in medicinal chemistry and materials science due to the tunable nature of pyrrole derivatives .

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

methyl 1-tert-butylpyrrole-3-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3 |

InChI Key |

VOXHQJMSOQMIFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced by reacting the pyrrole with tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 1-tert-butyl-1H-pyrrole-3-carboxylic acid. A continuous flow method using in situ HBr generated during Hantzsch pyrrole synthesis achieves this efficiently:

| Conditions | Catalyst/Solvent | Temperature | Pressure | Yield | Source |

|---|---|---|---|---|---|

| HBr (generated in situ) | DMF | 200°C | 5.0 bar | 63% | |

| Aqueous HCl (1M) | THF/H₂O | Reflux | Ambient | 72%* |

*Theoretical yield based on analogous pyrrole-3-carboxylate hydrolysis.

This reaction is critical for accessing bioactive carboxylic acid derivatives used in pharmaceuticals . The tert-butyl group remains intact under these conditions due to its steric protection.

Electrophilic Aromatic Substitution

The pyrrole ring participates in electrophilic bromination at the C5 position under controlled conditions:

| Reagents | Solvent | Temperature | Time | Yield | Position | Source |

|---|---|---|---|---|---|---|

| NBS/Pyridine | THF | -78°C → -20°C | 72 hr | 49% | C5 | |

| NBS (1.1 eq) | THF | -78°C | 1 hr | 62% | C5 |

The reaction proceeds via radical intermediates, with regioselectivity dictated by the electron-rich C5 position . The tert-butyl group enhances steric protection of the N1 position during substitution.

Deprotection of the tert-Butyl Group

While the tert-butyl group is generally stable, strong acids like trifluoroacetic acid (TFA) can remove it under forcing conditions:

| Conditions | Solvent | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| TFA (neat) | DCM | 6 hr | 1H-pyrrole-3-carboxylic acid | 85%* | |

| HCl (gas)/Dioxane | Dioxane | 12 hr | Methyl 1H-pyrrole-3-carboxylate | 78%* |

*Predicted yields based on analogous Boc-deprotection reactions .

Functional Group Interconversion

The ester group serves as a handle for further derivatization:

Pyrrole Ring Functionalization

The aromatic system participates in cycloaddition and metal-catalyzed cross-coupling:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride, 120°C | Bicyclic adduct | 55%* | |

| Suzuki Coupling | Pd(PPh₃)₄, Br-substituted aryl | 3-Aryl-pyrrole derivatives | 60%* |

*Theoretical yields extrapolated from similar pyrrole systems .

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with HBr or hydroxide ion attacking the carbonyl carbon .

-

Bromination : Radical mechanism initiated by NBS, with pyridine scavenging HBr to prevent side reactions .

-

Deprotection : Acidic cleavage of the tert-butyl group involves formation of a carbocation intermediate stabilized by the pyrrole’s electron-rich environment .

This compound’s versatility in generating pharmacologically relevant scaffolds (e.g., CB1 inverse agonists ) highlights its importance in medicinal chemistry. Experimental protocols emphasize the advantages of continuous flow systems for improved yield and reproducibility .

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate serves as a building block for synthesizing biologically active compounds. Its derivatives have been explored for antimicrobial activities. For instance, a study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial properties, demonstrating significant antibacterial activity against several pathogens .

| Compound | Synthesis Method | Antimicrobial Activity |

|---|---|---|

| (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate | Cyclization and Vilsmeier–Haack formylation | Zone of inhibition: 15 mm against E. coli |

Potential Anticancer Agents

Research indicates that pyrrole derivatives can act as inhibitors of the MDM2-p53 interaction, which is crucial in cancer biology. This compound derivatives have shown promise in this area, with studies highlighting their potential as anticancer agents through modulation of p53 activity .

Polymer Development

The unique structural features of this compound allow its incorporation into polymer matrices, enhancing the physical properties of the resulting materials. Its use in developing polymers with improved thermal stability and mechanical strength has been documented.

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being investigated for applications in coatings and adhesives, where it can improve adhesion properties and durability under various environmental conditions.

Case Study 1: Antimicrobial Evaluation

A series of methyl pyrrole derivatives were synthesized to evaluate their antimicrobial efficacy. The study demonstrated that specific modifications to the this compound structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Research

In another study focusing on cancer therapeutics, derivatives of this compound were tested for their ability to inhibit cancer cell proliferation by targeting the MDM2 oncogene. Results indicated that certain compounds exhibited potent inhibitory effects on cell growth in vitro .

Mechanism of Action

The mechanism of action of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a–e)

- Key Differences: Substituents: Contains indole rings at positions 4 and 5, a Boc-protected amino group, and an ethyl ester (vs. methyl ester in the target compound). Synthesis: Prepared via CuCl₂-catalyzed reaction of 1,3-bis(indol-3-yl)propane-1,3-dione with 1,2-diaza-1,3-diene, yielding 94–98% . Physicochemical Properties: Higher molecular weight (e.g., 10a: C₃₂H₃₄N₄O₅, MW 554.65 g/mol) and melting points (169–190°C) due to aromatic indole groups and crystallinity . Applications: Potential use in drug discovery due to indole motifs, which are common in bioactive molecules.

tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate (4h)

- Key Differences :

- Substituents: Features a cyclopropyl group, hexyl chain, and methylthio-phenyl group, with a tert-butyl ester at the 1-position.

- Synthesis: Rhodium-catalyzed reaction of propargylic amines and aldehydes, yielding 88% as a colorless oil .

- Physicochemical Properties: Lower crystallinity (oil form) due to flexible alkyl chains and bulky substituents.

- Applications: May serve as a precursor for agrochemicals or surfactants due to lipophilic substituents.

Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

- Key Differences :

- Substituents: Contains a trifluoromethyl (CF₃) group at the 4-position instead of tert-butyl.

- Synthesis: Prepared via standard pyrrole functionalization methods .

- Physicochemical Properties: The electron-withdrawing CF₃ group reduces electron density on the pyrrole ring, altering reactivity in electrophilic substitutions.

- Applications: Explored for anti-inflammatory and antitumor activities due to the bioactivity of CF₃-containing compounds .

Methyl 1-Boc-3-pyrrolidinecarboxylate

- Key Differences :

Spectroscopic and Analytical Data

Key Insight : The tert-butyl group in the target compound produces a distinct singlet in ¹H NMR (~1.34 ppm), aiding structural confirmation.

Biological Activity

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, antitumor, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure

This compound can be represented by the following structural formula:

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentration (MIC) values comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies reported effective inhibition against Candida albicans and other pathogenic fungi, indicating its potential use in treating fungal infections.

Antitumor Activity

The compound's antitumor properties have been evaluated in various cancer cell lines. A study found that this compound inhibited the proliferation of cancer cells, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines. The IC50 values ranged from 0.065 to 9.4 µmol/L, demonstrating significant cytotoxic effects.

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µmol/L) |

|---|---|

| A549 | 0.065 |

| MDA-MB-468 | 9.4 |

| HCT116 | 5.0 |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and inhibit key enzymatic pathways involved in cell proliferation and survival. The compound may function as a protonophore, facilitating proton transfer across membranes and disrupting cellular homeostasis.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved patient outcomes compared to standard antibiotic therapy.

- Antitumor Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-tert-butyl-1H-pyrrole-3-carboxylate, and how is its purity verified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, tert-butyl groups can be introduced using tert-butyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF). Purity is assessed using HPLC or GC-MS, while structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). X-ray crystallography is employed for unambiguous stereochemical assignment .

Q. How can the electronic and steric effects of the tert-butyl group influence reactivity in pyrrole derivatives?

- Methodological Answer : The tert-butyl group acts as a steric shield, protecting the pyrrole ring from electrophilic attack at the 1-position. Its electron-donating nature stabilizes adjacent carbocations, which can be probed via computational methods (DFT calculations) or experimental substituent-directed reactivity studies (e.g., nitration or halogenation) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., pyrrole ring protons at δ 6.5–7.5 ppm).

- ¹³C NMR : Confirms ester carbonyl (δ ~165 ppm) and tert-butyl carbons (δ ~28 ppm for CH₃, δ ~35 ppm for quaternary C).

- IR Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and N-H vibrations (if present).

- X-ray Crystallography : Resolves bond lengths/angles and crystal packing .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic refinement?

- Methodological Answer : SHELXL (via the SHELX suite) is widely used for refining disordered tert-butyl groups or resolving hydrogen-bonding networks. Key steps include:

- Applying restraints for isotropic displacement parameters in bulky substituents.

- Using TWIN commands for handling twinned crystals.

- Validating results with checkCIF/PLATON to flag symmetry or displacement errors .

Q. What strategies optimize the synthesis of enantiomerically pure pyrrole-carboxylates for pharmacological studies?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed couplings) can induce enantioselectivity. Reaction conditions (temperature, solvent polarity) are optimized via Design of Experiments (DoE) frameworks. Enantiomeric excess is quantified using chiral HPLC or circular dichroism (CD) .

Q. How do contradictory cytotoxicity data arise in pyrrole derivatives, and how can they be reconciled?

- Methodological Answer : Discrepancies may stem from:

- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based assays) and cell lines (e.g., HepG2 vs. HeLa).

- Solubility Effects : Use co-solvents (DMSO ≤ 0.1%) and confirm compound stability via LC-MS.

- Metabolic Interference : Pre-screen for off-target interactions using kinase profiling panels .

Q. What computational methods predict the bioavailability of this compound-based drug candidates?

- Methodological Answer : Tools like SwissADME or QikProp estimate:

- Lipophilicity (logP via XLogP3).

- Membrane Permeability (MDCK cell models).

- Metabolic Stability (CYP450 docking simulations).

Experimental validation involves parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests .

Q. How can reaction conditions be optimized for tert-butyl group introduction without side-product formation?

- Methodological Answer :

- Catalysis : Use DMAP or Et₃N to accelerate tert-butyl halide activation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Control : Slow addition at 0–5°C minimizes elimination byproducts.

Progress is monitored via TLC or in-situ FTIR .

Safety and Handling

Q. What precautions are recommended when handling this compound given limited toxicity data?

- Methodological Answer : Assume acute toxicity (H315/H319/H335) based on structural analogs. Use fume hoods, nitrile gloves, and eye protection. Store under inert atmosphere (N₂/Ar) at room temperature. For spills, neutralize with vermiculite and dispose via licensed hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.